molecular formula C9H14N4 B1405369 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine CAS No. 1624261-12-6

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Cat. No.: B1405369
CAS No.: 1624261-12-6
M. Wt: 178.23 g/mol
InChI Key: GIYJQRHJWDGNHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. This structure is significant due to its presence in various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine plays a significant role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFR1, FGFR2, and FGFR3), which are involved in cell proliferation, migration, and angiogenesis . The compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signal transduction.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by inhibiting cell proliferation and inducing apoptosis in cancer cells . This compound also affects cell signaling pathways, such as the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which are crucial for cell growth and survival . Additionally, it can alter gene expression and cellular metabolism, leading to reduced cell migration and invasion .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, blocking downstream signaling pathways. The compound also induces changes in gene expression, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including 1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine, can be achieved through several methods:

    Cyclization: This involves the formation of the pyrrolopyrazine ring system through cyclization reactions.

    Ring Annulation: This method involves the annulation of pre-existing rings to form the pyrrolopyrazine structure.

    Cycloaddition: This approach uses cycloaddition reactions to construct the pyrrolopyrazine ring system.

Industrial Production Methods

Industrial production of pyrrolopyrazine derivatives typically involves optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable processes to ensure the cost-effective and sustainable production of the compound .

Properties

IUPAC Name

1-(4,5-dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-13(2)6-7-5-12-9-8(7)10-3-4-11-9/h3-5,10-12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYJQRHJWDGNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Reactant of Route 3
Reactant of Route 3
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Reactant of Route 4
Reactant of Route 4
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Reactant of Route 5
Reactant of Route 5
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4,5-Dihydro-1H-pyrrolo[2,3-b]pyrazin-7-yl)-N,N-dimethylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.